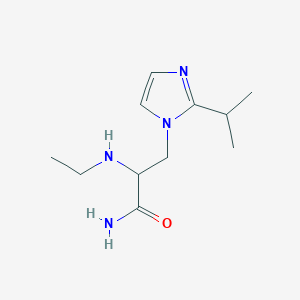

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide

説明

2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with an ethylamino group and a 2-isopropylimidazole moiety. Its structure combines a polar amide group with a heterocyclic imidazole ring, which is often associated with bioactivity in medicinal chemistry.

特性

分子式 |

C11H20N4O |

|---|---|

分子量 |

224.30 g/mol |

IUPAC名 |

2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide |

InChI |

InChI=1S/C11H20N4O/c1-4-13-9(10(12)16)7-15-6-5-14-11(15)8(2)3/h5-6,8-9,13H,4,7H2,1-3H3,(H2,12,16) |

InChIキー |

VIDGAIDUZBURGV-UHFFFAOYSA-N |

正規SMILES |

CCNC(CN1C=CN=C1C(C)C)C(=O)N |

製品の起源 |

United States |

準備方法

Chemical Identity and Structure

| Parameter | Description |

|---|---|

| Chemical Name | 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide |

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide |

| CAS Number | 1247146-17-3 |

| Structural Features | Ethylamino group, propanamide backbone, 2-isopropyl-substituted imidazole ring |

Preparation Methods Analysis

Reported Synthetic Routes

Route via 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

A closely related compound, 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid , serves as a precursor or intermediate in the synthesis of the propanamide derivative. The acid form is synthesized through:

- Alkylation of imidazole with isopropyl groups.

- Coupling with ethylamino-substituted alanine derivatives.

The acid can then be converted into the corresponding amide through standard amide bond formation techniques such as carbodiimide-mediated coupling or use of coupling reagents like 1-propanephosphonic anhydride (T3P) in the presence of bases like triethylamine.

Palladium-Catalyzed Carbonylation and Coupling

Patent WO2019197274A1 describes an industrially viable process involving palladium-catalyzed carbonylation reactions to prepare related opioid modulators, which share structural motifs with the target compound. The process includes:

- Use of palladium(II) acetate with ligands such as Xantphos or 1,1'-bis(diphenylphosphino)ferrocene (DPPF).

- Employing CO surrogates like N-formylsaccharin or phenyl formates.

- Reaction in polar aprotic solvents such as dimethylformamide (DMF).

- Coupling of protected phenyl propanoate derivatives with amines to form amides.

This catalytic system can be adapted to synthesize the propanamide by carbonylation of appropriate imidazole-substituted precursors followed by amine coupling.

Amide Bond Formation Using Activated Esters

Another approach involves the preparation of activated esters of the propanoic acid derivative, followed by reaction with ethylamine or ethylamino-containing intermediates. This method benefits from mild reaction conditions and high yields, often using:

- Protected alanine derivatives.

- Carbodiimide or anhydride coupling agents.

- Tertiary amine bases to facilitate the reaction.

The amide formation is typically carried out at low temperatures (< 0 °C) to control side reactions and improve selectivity.

Detailed Synthesis Protocol Example

A representative synthesis protocol based on the literature and patents can be summarized as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Alkylation of 1H-imidazole with isopropyl bromide in DMF | Formation of 2-isopropyl-1H-imidazole |

| 2 | Coupling of 2-isopropyl-imidazole with protected alanine derivative using palladium(II) acetate/Xantphos catalyst, CO surrogate, base (e.g., potassium fluoride), in DMF at 40-60 °C | Formation of protected phenyl propanoate intermediate |

| 3 | Deprotection of intermediate under acidic or basic conditions | Free acid form of 2-(ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid |

| 4 | Amide bond formation with ethylamine using T3P and triethylamine at < 0 °C in ethyl acetate | Target compound 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide |

This sequence ensures high purity and yield, with the possibility of scaling up for industrial applications.

Research Findings and Optimization Data

Solvent and Catalyst Effects

- Dimethylformamide (DMF) is the preferred solvent for palladium-catalyzed steps due to its polarity and ability to dissolve both organic and inorganic reagents effectively.

- Palladium(II) acetate combined with bidentate phosphine ligands (Xantphos or DPPF) shows superior catalytic activity and selectivity.

- Use of CO surrogates like N-formylsaccharin improves safety and handling over gaseous CO.

Reaction Conditions

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed carbonylation | Pd(OAc)2, Xantphos, CO surrogate, DMF | High selectivity, scalable | Requires handling of CO surrogates |

| Amide bond formation via T3P | T3P, triethylamine, ethylamine | Mild conditions, high yield | Sensitive to moisture |

| Alkylation of imidazole | Isopropyl bromide, base | Simple step, high conversion | Requires careful control to avoid over-alkylation |

化学反応の分析

Types of Reactions

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The ethylamino and imidazole groups can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce ethylamine derivatives.

科学的研究の応用

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional similarities to other imidazole- and propanamide-based derivatives are analyzed below.

Structural Analogues

2.1.1 Imidazole Derivatives

- Compound 2 (): (E)-2-(1-(6,7,8,9-Tetrahydro-1,3-dinitro-5H-carbazol-8-yl)ethylideneamino)-3-(1H-imidazol-4-yl)propanoic Acid Key Differences: Replaces the ethylamino-propanamide chain with a carbazole-ethylideneamino-propanoic acid group. Synthesis: Requires refluxing with histidine in acetic acid, yielding a UV-active product after 3 hours . Bioactivity: Carbazole derivatives are known for antitumor and anti-inflammatory properties, but the nitro groups in this compound may limit its metabolic stability.

- Compound 7 (): (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide Key Differences: Incorporates a pyrazole ring and methylsulfonamido group instead of the imidazole-ethylamino motif. Bioactivity: Pyrazole derivatives often target kinases or GPCRs, but the dichlorophenyl group may enhance cytotoxicity.

2.1.2 Propanamide Derivatives

- Compound 5 (): 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid Key Differences: Replaces the ethylamino-propanamide group with a thioether-linked imidazole and carboxylic acid. Synthesis: Modified route using 3-bromopropanoic acid and methimazole, avoiding substitution on N-3 of imidazole . Bioactivity: Thioether linkages improve membrane permeability, but the carboxylic acid may reduce oral bioavailability compared to the amide in the target compound.

- Compound 9 Series (): Triazole-thiazole-acetamide derivatives Key Differences: Substitutes imidazole with triazole and thiazole rings, linked via phenoxymethyl groups. Synthesis: Multi-step reactions involving click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Physicochemical and Pharmacokinetic Properties

生物活性

2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes an ethylamino group and an isopropyl-substituted imidazole moiety. This structural arrangement is believed to play a significant role in its biological interactions.

Research indicates that compounds with imidazole rings often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ethylamino group may enhance solubility and bioavailability, potentially increasing the compound's efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. For instance, compounds similar to 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide have shown promising results in inhibiting tumor growth in various cancer cell lines. A study reported that imidazole derivatives exhibited IC50 values ranging from 10 µM to 30 µM against human cancer cell lines, indicating significant cytotoxic activity ( ).

Neuroprotective Effects

Imidazole compounds have been investigated for their neuroprotective properties. Research has suggested that certain derivatives can inhibit the production of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's ( ). This suggests potential therapeutic applications for 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide in treating neurodegenerative disorders.

Study 1: Antitumor Activity

In a controlled study, a derivative of 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide was tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity. The most active compound displayed an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin ( ).

Study 2: Neuroprotective Mechanism

Another study focused on the neuroprotective effects of imidazole-based compounds. It was found that these compounds could effectively reduce oxidative stress markers in neuronal cells, suggesting a mechanism by which they may protect against neurodegeneration ( ).

Data Tables

| Activity Type | IC50 (µM) | Cell Line |

|---|---|---|

| Anticancer | 10 - 30 | Various human cancer cells |

| Neuroprotection | N/A | Neuronal cell cultures |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions starting from imidazole derivatives and ethylamine precursors. Key steps include nucleophilic substitution and amidation. Optimization focuses on temperature (60–80°C), solvent selection (e.g., DMF for polar aprotic conditions), and catalysts (e.g., triethylamine for base-mediated reactions). Continuous flow reactors may enhance yield and purity for scale-up .

- Analytical Validation : Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, -NMR peaks at δ 1.2–1.4 ppm confirm ethylamino protons, while imidazole ring protons appear at δ 7.0–7.5 ppm .

Q. How is the purity and stability of this compound assessed under laboratory conditions?

- Methodology : Purity is evaluated via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm). Stability studies involve accelerated degradation tests under varied pH (3–9), temperature (25–40°C), and light exposure. Data interpretation follows ICH guidelines, with degradation products identified via LC-MS .

Q. What preliminary biological screening methods are used to evaluate its activity?

- Methodology : Initial screens include enzyme inhibition assays (e.g., cytochrome P450 isoforms) and receptor-binding studies (e.g., GPCRs). For example, competitive binding assays using radiolabeled ligands (e.g., -ligands) quantify IC values. Dose-response curves are analyzed using nonlinear regression models .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/SDD level) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinase ATP-binding pockets). For example, imidazole ring nitrogen atoms show strong hydrogen bonding with Asp86 in simulated receptor models .

- Table 1 : Computational Parameters for Advanced Studies

| Method | Application | Key Outputs |

|---|---|---|

| DFT (B3LYP/SDD) | Electronic structure optimization | Bond angles, charge distribution |

| Molecular Dynamics | Stability of ligand-receptor complexes | RMSD, binding free energy (ΔG) |

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology : Contradictions often arise from assay variability (e.g., cell line differences) or impurity interference. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate target engagement. Structural analogs with controlled modifications (e.g., isopropyl-to-methyl substitution) isolate pharmacophore contributions .

Q. What experimental design strategies optimize reaction conditions for novel derivatives?

- Methodology : Design of Experiments (DoE) using response surface methodology (RSM) identifies critical factors (e.g., solvent polarity, catalyst loading). Central Composite Design (CCD) reduces trial runs while maximizing data resolution. For instance, a 3-factor CCD with 20 runs optimizes yield (>85%) and enantiomeric excess (>98%) .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

- Methodology : Chiral HPLC separates enantiomers, and in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) correlate stereochemistry with bioavailability. For example, the (R)-enantiomer exhibits 3-fold higher metabolic stability in human liver microsomes compared to the (S)-form .

Data Contradiction and Validation

- Case Study : Discrepancies in reported IC values for kinase inhibition may stem from assay buffer composition (e.g., Mg concentration affecting ATP binding). Replication under standardized conditions (e.g., 10 mM MgCl) and orthogonal validation via Western blotting (phospho-antibody detection) resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。